3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid
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Overview
Description
3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid is an organic compound characterized by a long carbon chain with a carboxylic acid group and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid typically involves the reaction of pentadec-2-enoic acid with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems ensures consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentadec-2-enoic acid: A similar compound without the cyclohexylcarbamoyl group.
Cyclohexylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different carbon chain lengths.
Uniqueness
3-(Cyclohexylcarbamoyl)pentadec-2-enoic acid is unique due to its specific combination of a long carbon chain and a cyclohexylcarbamoyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116319-98-3 |
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Molecular Formula |
C22H39NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(cyclohexylcarbamoyl)pentadec-2-enoic acid |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-12-15-19(18-21(24)25)22(26)23-20-16-13-11-14-17-20/h18,20H,2-17H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
JLDCQNMSBCESKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=CC(=O)O)C(=O)NC1CCCCC1 |
Origin of Product |
United States |
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